![molecular formula C22H27N5 B3822781 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline](/img/structure/B3822781.png)
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline
描述
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline, also known as Compound A, is a synthetic compound that has shown promising results in scientific research applications. This compound belongs to the class of cyclohexylamines and is known for its potential as a therapeutic agent.
作用机制
The mechanism of action of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. This compound selectively inhibits COX-2 enzymes, which are upregulated in inflammatory conditions and cancer. By inhibiting COX-2 enzymes, this compound reduces the production of prostaglandins and cytokines, leading to a reduction in inflammation and pain. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline have been extensively studied. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. In addition, this compound has been found to have a low toxicity profile, making it a potential candidate for therapeutic use.
实验室实验的优点和局限性
The advantages of using N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity profile, and its selectivity for COX-2 enzymes. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of human clinical trials, which limits our understanding of its efficacy and safety in humans. Another limitation is the need for further studies to determine the optimal dosage and administration route for therapeutic use.
未来方向
There are several future directions for the study of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline. One future direction is the development of this compound as a therapeutic agent for various diseases, including arthritis, neuropathic pain, and cancer. Another future direction is the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, human clinical trials are needed to determine the efficacy and safety of this compound in humans.
科学研究应用
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline has been studied extensively for its potential as a therapeutic agent in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound can inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-2-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16-10-5-6-13-19(16)23-22(14-7-4-8-15-22)21-24-25-26-27(21)20-17(2)11-9-12-18(20)3/h5-6,9-13,23H,4,7-8,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPTJUYRWEGPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。